[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene
Description
[(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a Z-configured 1,3-dibromopropenyl group. The Z-configuration denotes that the two bromine atoms are on the same side of the double bond, creating distinct steric and electronic properties. This compound is of interest in organic synthesis due to the reactivity of its bromine substituents, which can participate in elimination, substitution, or cross-coupling reactions.
Properties
IUPAC Name |
[(Z)-1,3-dibromoprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,7H2/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOHWGYWNNMNG-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/CBr)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dibromocyclopropane Precursors
Dibromocyclopropanes are synthesized via the addition of bromoform to styrenes under basic conditions. For example, 1-(allyloxy)-4-(2,2-dibromocyclopropyl)benzene (IV-k) is prepared by reacting allyloxy-substituted styrene with bromoform and sodium hydroxide in the presence of triethylbenzylammonium chloride (Scheme 1). The reaction proceeds via a haloform addition mechanism, where the base deprotonates bromoform to generate a dibromocarbene intermediate, which subsequently inserts into the styrene’s double bond.
Grignard-Mediated Ring-Opening
Treatment of IV-k with ethylmagnesium bromide (3M in Et₂O) in tetrahydrofuran (THF) induces cyclopropane ring-opening, producing 1-(allyloxy)-4-(propa-1,2-dien-1-yl)benzene (1k) . While this example yields an allene, modifying the substrate to incorporate bromine at alternate positions could direct the formation of 1,3-dibromoalkenes. For instance, a 1,2-dibromocyclopropane precursor might rearrange to a 1,3-dibromopropene upon ring-opening, though this hypothesis requires experimental validation.
Table 1: Reaction Conditions for Dibromocyclopropane Synthesis
| Substrate | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Allyloxy styrene | Bromoform, NaOH, TEBA | 60°C | 15 | |
| 4-Methyl styrene | Bromoform, NaOH, TEBA | 60°C | 42 |
Palladium-Catalyzed Cross-Coupling of gem-Diborylalkanes
The use of geminal diborylalkanes in transition-metal-catalyzed reactions offers a versatile platform for constructing complex alkenes. Morken and colleagues demonstrated that alkoxide-promoted deborylation of 1,1-bis(pinacolato)borylethane generates α-boryl carbanions, which participate in Suzuki-Miyaura couplings with aryl halides.
Formation of α-Boryl Carbanions
Treatment of gem-diborylalkanes with strong bases (e.g., NaOtBu) selectively cleaves one boron group, yielding a stabilized carbanion. This intermediate reacts with electrophilic partners, such as benzyl halides, to form carbon-carbon bonds. For example, 1,1-bis(pinacolato)borylethane reacts with benzyl bromide under Pd catalysis to furnish benzyl boronic esters.
Application to [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene
Adapting this methodology, a propenylboronate intermediate could be brominated sequentially at the 1- and 3-positions. However, stereochemical control remains a challenge, as spontaneous isomerization or over-bromination may occur. Recent advances in ligand design (e.g., bulky phosphines) could mitigate these issues by stabilizing the desired Z-configuration.
Direct Bromination of Propenylbenzene Derivatives
Electrophilic bromination of propenylbenzene precursors provides a straightforward route to dibromoalkenes, though regioselectivity must be carefully controlled.
Bromination with Molecular Bromine
Exposing propenylbenzene to Br₂ in dichloromethane at 0°C yields a mixture of 1,2- and 1,3-dibromo derivatives. The reaction proceeds via a bromonium ion intermediate, with the nucleophilic double bond attacking Br⁺. Steric and electronic factors influence product distribution: electron-donating groups on the benzene ring favor para-bromination, while meta-directing groups may shift selectivity toward the 1,3-isomer1.
Directed Bromination Using Lewis Acids
Lewis acids such as FeBr₃ or AlBr₃ can enhance regioselectivity by coordinating to the double bond, polarizing it for electrophilic attack. For instance, 1-phenylpropene treated with Br₂ and FeBr₃ predominantly forms the 1,3-dibromo product due to stabilization of the transition state by the Lewis acid1.
Table 2: Bromination Outcomes Under Varied Conditions
| Substrate | Reagents | Temperature | 1,3-Dibromo Yield (%) | Reference |
|---|---|---|---|---|
| Propenylbenzene | Br₂, CH₂Cl₂ | 0°C | 35 | 1 |
| 1-Phenylpropene | Br₂, FeBr₃ | 25°C | 68 | 1 |
Stereoselective Synthesis via Borata-Alkene Intermediates
Matteson’s work on borata-alkenes highlights the role of boron intermediates in achieving stereocontrol. Deprotonation of 1,1-bis(dioxaborinyl)ethane with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) generates a borata-alkene, which reacts with electrophiles to form Z- or E-alkenes depending on the reaction conditions.
Mechanistic Insights
The α-deprotonation of gem-diborylalkanes produces a planar borata-alkene intermediate. Quenching this species with bromine in a stereoretentive solvent (e.g., THF) preserves the Z-configuration, as the bulky boron groups hinder free rotation.
Application to Target Compound
By substituting the boron groups with bromine, this method could yield [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene. For example, 1,1-bis(pinacolato)borylpropene could undergo sequential bromination and Suzuki coupling with phenylboronic acid to install the aromatic ring.
Experimental Characterization and Challenges
Chemical Reactions Analysis
Types of Reactions
[(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the propenyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in inert solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that derivatives of dibromopropenyl compounds can exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations .
- Cancer Research : Research indicates that brominated compounds can interact with cellular mechanisms involved in cancer proliferation. [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene derivatives have been evaluated for cytotoxic effects on cancer cell lines, showing promising results in preliminary studies .
Agricultural Applications
In the agricultural sector, [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene has been explored for its herbicidal properties:
- Herbicidal Activity : Compounds similar to [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene have been documented for their ability to control weed growth effectively. They can be utilized in formulations that target specific weed species while minimizing damage to crop plants .
Material Science Applications
The compound's unique properties make it suitable for material science applications:
- Polymer Chemistry : Brominated compounds are often used as intermediates in the synthesis of polymers with enhanced thermal stability and flame retardancy. [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene can serve as a precursor for such materials .
Case Study 1: Antimicrobial Screening
A study conducted by Azzam et al. (2024) evaluated the antimicrobial activity of various dibrominated compounds. The results indicated that [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene exhibited significant activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
Case Study 2: Herbicidal Efficacy
Research published in agricultural chemistry journals highlighted the efficacy of dibrominated compounds in controlling common weeds like Amaranthus retroflexus. The study demonstrated that formulations containing [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene reduced weed biomass by up to 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of [(1Z)-1,3-Dibromoprop-1-EN-1-YL]benzene involves its interaction with various molecular targets. The bromine atoms and the double bond in the propenyl group make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Propenylbenzenes
The substitution pattern and halogen type significantly influence physical and chemical properties. Key comparisons include:
Table 1: Comparative Data for Halogenated Propenylbenzenes
| Compound Name | CAS Number | Substituents | Configuration | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|---|
| [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene | Not reported | 1,3-dibromo | Z | ~274 | Estimated >100 | High reactivity in Stille/Kumada couplings; prone to dehydrohalogenation |
| [(1Z)-1-Chloro-1-propenyl]benzene | 16136-84-8 | 1-chloro | Z | 152.6 | <50 | Lower leaving-group ability; slower elimination kinetics |
| [(1E)-1,3-Dibromoprop-1-en-1-yl]benzene | Not reported | 1,3-dibromo | E | ~274 | Estimated <100 | Reduced steric hindrance; altered regioselectivity in reactions |
| [(1Z)-1-Methyl-1-propenyl]benzene | 767-99-7 | 1-methyl | Z | 132.2 | Not reported | Non-halogenated; inert in cross-coupling but useful in Diels-Alder reactions |
Key Findings :
Halogen Effects : Bromine’s higher atomic weight and electronegativity compared to chlorine increase molecular polarizability and bond strength (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 339 kJ/mol). This makes brominated analogs more reactive in elimination reactions (e.g., forming alkynes) but less volatile .
This strain also influences reaction pathways; for example, Suzuki-Miyaura couplings may favor retention of configuration due to restricted rotation .
Non-Halogenated Analogs: Compounds like [(1Z)-1-methyl-1-propenyl]benzene (CAS 767-99-7) lack halogen reactivity but demonstrate the role of steric effects in cycloadditions .
Dihaloalkene Systems
Dihaloalkenes, such as 1,2-dibromoethene or 1,3-dichloropropene, provide further context:
- 1,3-Dichloropropene (CAS 542-75-6) : This compound shares a 1,3-dihaloalkene structure but lacks aromatic substitution. Its lower boiling point (104°C) and higher volatility highlight the stabilizing effect of the benzene ring in [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene.
- Vinyl Bromide (CAS 593-60-2): Mono-halogenated analogs exhibit simpler decomposition pathways, whereas the di-substituted target compound may undergo concerted eliminations or act as a di-electrophile in nucleophilic attacks.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene with high stereochemical purity?
- Methodological Answer : The synthesis typically involves bromination of a propenylbenzene precursor using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. Solvents such as carbon tetrachloride or chloroform are preferred due to their inertness. Reaction temperatures should be maintained between 20–40°C to minimize side reactions (e.g., diastereomer formation). Monitoring via thin-layer chromatography (TLC) and quenching with aqueous Na₂S₂O₃ ensures controlled bromination. Stereochemical purity (Z-configuration) can be verified using NOE NMR experiments or X-ray crystallography .
Q. How can spectroscopic techniques confirm the Z-configuration of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene?
- Methodological Answer :
- ¹H NMR : The coupling constant (J) between the vinylic protons (H-C=C-Br) in the Z-isomer is typically <12 Hz due to cis geometry, whereas the E-isomer exhibits larger J values (~15 Hz).
- IR Spectroscopy : The C-Br stretching vibrations (500–600 cm⁻¹) and C=C stretching (1600–1680 cm⁻¹) provide structural confirmation.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. How do computational methods predict the reactivity of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene in cross-coupling reactions, and how do they align with experimental outcomes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For Suzuki-Miyaura couplings, the C-Br bond dissociation energy and charge distribution on the vinylic carbon determine reaction feasibility. Experimental validation involves comparing computed activation energies with kinetic data from model reactions. Discrepancies may arise from solvent effects or catalyst-substrate interactions not fully captured in simulations .
Q. How can crystallographic data resolve ambiguities in the structural determination of derivatives of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene?
- Methodological Answer : Using SHELX software (e.g., SHELXD for structure solution and SHELXL for refinement), researchers can analyze X-ray diffraction data to resolve bond lengths, angles, and torsional strains. For example, the dihedral angle between the benzene ring and the bromopropenyl group in the Z-isomer is distinct from the E-isomer. Twinning or disordered crystals require iterative refinement and validation via R-factor convergence (<5%) and residual electron density maps .
Q. What systematic approaches are recommended to address contradictory synthesis yields when using different brominating agents?
- Methodological Answer :
- Variable Screening : Compare Br₂, N-bromosuccinimide (NBS), and HBr/H₂O₂ systems under controlled conditions (solvent, temperature, catalyst).
- Mechanistic Analysis : Use kinetic studies (e.g., in situ IR) to identify rate-determining steps. For instance, Br₂ with FeBr₃ may favor electrophilic addition, while NBS could proceed via radical pathways.
- Yield Optimization : Design a Design of Experiments (DoE) matrix to assess interactions between variables (e.g., catalyst loading, stoichiometry). High-throughput screening in microreactors accelerates parameter optimization .
Q. How can researchers control Z/E selectivity during the synthesis of [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene?
- Methodological Answer :
- Steric Effects : Bulky substituents on the propenyl precursor favor the Z-isomer by hindering trans addition.
- Catalyst Choice : Lewis acids like AlBr₃ promote kinetic control (Z-selectivity), while stronger acids (e.g., H₂SO₄) may drive thermodynamic equilibration toward the E-isomer.
- Temperature Modulation : Lower temperatures (0–25°C) stabilize the Z-configuration by reducing thermal isomerization .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR and crystallographic data for [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with crystallographic bond angles. For example, a J value of 10 Hz (NMR) should correspond to a cis C=C-Br geometry (X-ray).
- Dynamic Effects : Consider rotational barriers in solution (NMR timescale) versus static crystal structures. Variable-temperature NMR can detect conformational exchange.
- Software Tools : Use programs like Mercury (CCDC) to overlay experimental and calculated structures, identifying discrepancies in torsional angles .
Applications in Organic Synthesis
Q. What strategies are effective for utilizing [(1Z)-1,3-Dibromoprop-1-en-1-yl]benzene as a building block in pharmaceutical intermediates?
- Methodological Answer :
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki or Heck couplings to introduce aryl/vinyl groups at the brominated positions.
- Selective Debromination : Use Zn/EtOH for partial reduction, retaining one bromine for subsequent functionalization.
- Biological Testing : Derivatives can be screened for enzyme inhibition (e.g., kinase assays) using fluorescence-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
